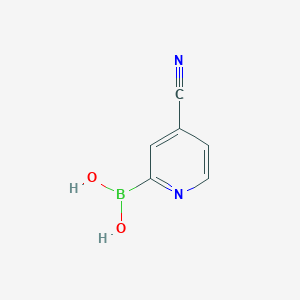
(5-Chloro-2-fluoropyridin-3-yl)methanol
Übersicht
Beschreibung
“(5-Chloro-2-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-fluoropyridin-3-yl)methanol” is 1S/C6H5ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“(5-Chloro-2-fluoropyridin-3-yl)methanol” is a solid at room temperature . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Methanol as a Building Block in Chemical Synthesis
Methanol serves as a fundamental chemical in various synthetic processes, playing a crucial role in the production of other chemicals. It's manufactured extensively, with its applications potentially expanding when utilized as a fuel. The unique characteristics of methanol, such as being a clean-burning fuel and its potential use in power stations during peak power demands, highlight its significance in the chemical industry (Cybulski, 1994).
Methanol in Propylene Production
The conversion of methanol to propylene (MTP) is increasingly important due to the rising demand for propylene in petrochemical production. Various catalysts, including SAPO-34 and ZSM-5, are used in this process, with structured catalysts showing promising results in enhancing propylene selectivity and reducing aromatic formation. The MTP process represents a value-added transformation of methanol, underlining its utility in the petrochemical sector (Ali et al., 2019).
Methanol in Biotechnological Applications
Methanotrophs, bacteria capable of using methane as a carbon source, can produce valuable compounds such as methanol. These bacteria have potential applications across various fields, including bioremediation, chemical transformation, and electricity generation. The ability to generate methanol from methane underscores the adaptability and potential of these bacteria in biotechnological applications (Strong, Xie, & Clarke, 2015).
Methanol in Material Sciences
Methanol is used in specialized fixation processes like Methacarn fixation, where it's employed as a substitute for ethanol in Carnoy's fluid due to its property of raising the shrinkage temperature of collagen. This application in histological preparations illustrates methanol's utility in preserving tissue structures for microscopic analysis (Puchtler et al., 1970).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGVSDKQZOVTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660517 | |
| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-fluoropyridin-3-yl)methanol | |
CAS RN |
884494-79-5 | |
| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)










